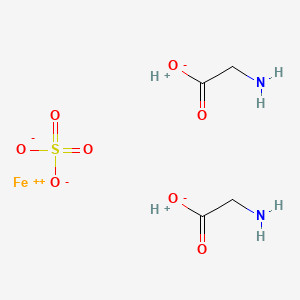
Unii-56PS9HY5XI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .
Industrial Production Methods
In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrous glycine sulfate undergoes various chemical reactions, including:
Oxidation: The iron (II) in ferrous glycine sulfate can be oxidized to iron (III) under certain conditions.
Reduction: The compound can also participate in reduction reactions, where iron (III) is reduced back to iron (II).
Substitution: Glycine in the compound can be substituted with other amino acids or ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products Formed
Oxidation: Iron (III) glycine sulfate.
Reduction: Iron (II) glycine sulfate.
Substitution: Various amino acid-iron sulfate complexes.
Wissenschaftliche Forschungsanwendungen
Ferrous glycine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in cellular processes involving iron metabolism.
Medicine: Primarily used in the treatment of iron deficiency anemia.
Industry: Employed in the fortification of food products to address iron deficiency in populations.
Wirkmechanismus
Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .
Molecular Targets and Pathways
Transferrin receptor protein 1: Facilitates the uptake of iron into cells.
Hemoglobin subunit alpha: Incorporates iron into hemoglobin.
Ferritin heavy chain: Stores iron within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrous gluconate: Another iron supplement used in the treatment of iron deficiency anemia.
Ferrous fumarate: A commonly used iron supplement with similar applications.
Ferrous sulfate: Widely used for iron supplementation but may cause more gastrointestinal side effects compared to ferrous glycine sulfate.
Uniqueness
Ferrous glycine sulfate is unique due to its high bioavailability and minimal side effects. It is particularly suitable for patients who cannot tolerate other forms of iron supplements. The glycine component also aids in the absorption and utilization of iron in the body, making it an effective treatment for iron deficiency anemia .
Eigenschaften
CAS-Nummer |
14729-84-1 |
|---|---|
Molekularformel |
C4H10FeN2O8S |
Molekulargewicht |
302.04 g/mol |
IUPAC-Name |
2-aminoacetate;hydron;iron(2+);sulfate |
InChI |
InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI-Schlüssel |
YJYOLOWXCPIBSY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Kanonische SMILES |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Key on ui other cas no. |
14729-84-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















